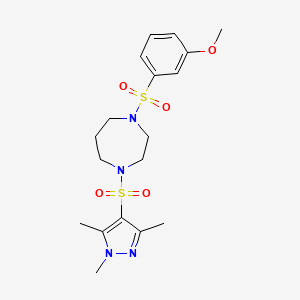

1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

This compound features a 1,4-diazepane backbone (a seven-membered ring containing two nitrogen atoms) with two sulfonyl substituents: a 3-methoxyphenyl group and a 1,3,5-trimethyl-1H-pyrazol-4-yl group. The 1,3,5-trimethylpyrazole moiety introduces steric bulk and lipophilicity, which may affect target binding and pharmacokinetics .

Properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S2/c1-14-18(15(2)20(3)19-14)29(25,26)22-10-6-9-21(11-12-22)28(23,24)17-8-5-7-16(13-17)27-4/h5,7-8,13H,6,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAKQQWQVCJPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-methoxyphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a diazepane ring with sulfonyl and pyrazole substituents. The molecular formula is , with a molecular weight of 426.52 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₄S₂ |

| Molecular Weight | 426.52 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown anti-proliferative effects against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values in the low micromolar range .

A notable study demonstrated that a related pyrazole derivative could disrupt microtubule networks and arrest the cell cycle at the G2/M phase, indicating its potential as an antitubulin agent .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have shown efficacy in reducing TNF-α and IL-6 levels in vitro, suggesting their role in inflammatory pathways .

Case Study:

In a study involving carrageenan-induced paw edema in rats, a related compound exhibited comparable anti-inflammatory effects to indomethacin, demonstrating its therapeutic promise .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. Compounds with similar structures have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in inflammatory pathways.

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.

- Receptor Modulation : Potential interactions with various receptors involved in pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Diazepane vs. Piperidine/Piperazine Backbones

- 1,4-Bis((3-(1-Propylpiperidin-4-yl)phenyl)sulfonyl)butane (): This compound replaces the diazepane backbone with a butane linker bearing piperidine-sulfonyl groups. The absence of a pyrazole group diminishes lipophilicity, which may alter membrane permeability .

- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): This complex structure uses a piperazine backbone and introduces triazole and dioxolane moieties. The piperazine ring’s rigid planar structure contrasts with the diazepane’s flexibility, suggesting divergent binding kinetics.

Substituent Modifications on the Sulfonyl Groups

Aryl Sulfonyl Group Variations

1-[(4-Fluorophenyl)methanesulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane ():

Replacing the 3-methoxyphenyl with a 4-fluorophenyl group introduces greater electronegativity and lipophilicity. The fluorine atom’s inductive effects may strengthen hydrogen bonding but reduce electron-donating capacity compared to methoxy. This substitution could enhance blood-brain barrier penetration but decrease aqueous solubility .- 1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (): The oxolanyl (tetrahydrofuran) group replaces the aromatic sulfonyl substituent. However, the lack of aromaticity may reduce π-π stacking interactions with hydrophobic protein pockets .

Pyrazole vs. Triazole Substituents

- Compounds in feature triazole rings instead of pyrazole. Triazoles offer additional hydrogen-bonding sites (N-H) and greater metabolic resistance but may increase molecular weight and synthetic complexity. Pyrazoles, as in the target compound, balance lipophilicity and steric effects, favoring membrane permeability .

Physicochemical and Pharmacokinetic Implications

*Predicted values based on substituent properties; experimental data unavailable in provided sources.

Research Findings and Functional Implications

- Target Compound : The 3-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer interactions in enzymatic binding sites. The diazepane backbone’s flexibility could enable adaptation to conformational changes in targets like GPCRs or kinases .

- Fluorophenyl Analog : Increased lipophilicity may enhance CNS penetration but risks off-target binding. Fluorine’s electronegativity could improve binding to targets requiring strong dipole interactions (e.g., proteases) .

- Piperidine-Based Compounds : Reduced flexibility may limit efficacy against dynamic targets but improve selectivity for rigid binding sites (e.g., ion channels) .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions starting with diazepane ring formation, followed by sulfonylation of both nitrogen atoms. Critical steps include:

- Sulfonyl group introduction : Use of sulfonyl chlorides (e.g., 3-methoxyphenylsulfonyl chloride) under anhydrous conditions with bases like pyridine to neutralize HCl byproducts .

- Coupling reactions : Optimizing solvent polarity (e.g., acetonitrile or DMF) and temperature (40–60°C) to prevent side reactions during diazepane functionalization .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structure and purity?

- 1H/13C NMR : Identify proton environments of the diazepane ring (δ 2.5–3.5 ppm for –CH2– groups) and aromatic protons from the 3-methoxyphenyl (δ 6.8–7.5 ppm) and pyrazole (δ 2.2–2.5 ppm for methyl groups) .

- IR : Detect sulfonyl S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 438 for C15H17F3N4O4S2 analogs) and fragmentation patterns .

Q. What are the initial biological screening approaches for this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram– bacteria) and cytotoxicity using MTT assays on cancer cell lines (e.g., IC50 values) .

- Targeted enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based enzymatic assays, leveraging the sulfonamide groups’ potential as hydrogen bond donors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess effects on target binding .

- Pyrazole ring modifications : Compare 1,3,5-trimethylpyrazole analogs with halogenated or heterocyclic variants to probe steric/electronic influences on potency .

- Diazepane ring rigidity : Introduce sp³-hybridized constraints (e.g., piperazine derivatives) to study conformational effects on bioavailability .

Q. What advanced analytical techniques resolve purity and stability challenges?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products under accelerated stability conditions (40°C/75% RH) .

- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks to predict solubility and polymorph stability .

Q. How can contradictions in biological activity data be addressed methodologically?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from cell-type variability .

- Off-target profiling : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify unintended protein interactions .

Q. What strategies improve solubility and pharmacokinetic properties?

- Prodrug design : Convert sulfonamide groups to esters or phosphates for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to increase aqueous solubility and prolong half-life .

Q. How can environmental impact assessments guide sustainable synthesis?

- Green chemistry metrics : Calculate E-factors to minimize solvent waste; replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

- Degradation studies : Use HPLC-UV to monitor hydrolysis rates under simulated environmental conditions (pH 7–9, 25°C) .

Methodological Notes

- Experimental design : Use randomized block designs with split-plot arrangements to control variables like reaction temperature or biological replicates .

- Data interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.